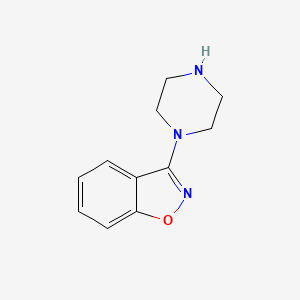

3-Piperazin-1-YL-1,2-benzisoxazole

Description

Significance of Benzisoxazole and Piperazine (B1678402) Scaffolds in Medicinal Chemistry Research

The benzisoxazole and piperazine moieties are considered "privileged scaffolds" in medicinal chemistry, a term used to describe molecular frameworks that are capable of binding to a variety of biological targets, leading to a wide range of pharmacological activities. nih.govresearchgate.net

The benzisoxazole scaffold, an aromatic structure formed by the fusion of a benzene (B151609) ring and an isoxazole (B147169) ring, is a cornerstone in drug discovery. nih.govwikipedia.org Its unique structure provides a versatile template for developing potent and selective ligands for numerous biological targets. nih.gov Researchers have extensively investigated benzisoxazole derivatives and found them to possess a remarkable spectrum of therapeutic potential. researchgate.net These include applications as antipsychotic, antimicrobial, anti-inflammatory, anticancer, anticonvulsant, analgesic, and antidiabetic agents. nih.gov The success of this scaffold is highlighted by its presence in several FDA-approved drugs, such as the antipsychotics risperidone (B510) and paliperidone, and the anticonvulsant zonisamide. researchgate.netwikipedia.org

Similarly, the piperazine ring, a six-membered ring containing two opposing nitrogen atoms, is a frequently utilized structural unit in the design of bioactive molecules. nih.govnih.gov Its presence in a compound can confer desirable physicochemical properties. The nitrogen atoms can act as hydrogen bond acceptors and donors, which often leads to improved water solubility and oral bioavailability. nih.gov This versatile structure can be readily modified to fine-tune the pharmacological activity of a molecule, enhancing its affinity and specificity for its target. nih.gov Piperazine derivatives have been successfully developed to treat a wide array of diseases, demonstrating activities such as anticancer, anthelmintic, and antifilarial effects. nih.govjopcr.com

The combination of the benzisoxazole and piperazine scaffolds in a single molecule, as seen in 3-piperazin-1-yl-1,2-benzisoxazole, creates a powerful pharmacophore with significant potential for the development of novel therapeutic agents.

Historical Context and Evolution of Research on this compound Derivatives

Research into derivatives of this compound has a history stretching back several decades, primarily driven by the search for new treatments for central nervous system disorders. A significant body of early research, dating to at least the mid-1980s, focused on the synthesis and evaluation of these compounds as potential antipsychotic agents. nih.govacs.org

In 1986, a study detailed the synthesis of a series of 1-(1,2-benzisoxazol-3-yl)piperazine derivatives and tested them for potential antipsychotic activity. nih.gov This research identified compounds with potent and selective profiles in central nervous system tests, notably for their interaction with dopamine (B1211576) and serotonin (B10506) receptors. nih.gov One such derivative, BMY 13859-1, emerged from this work and was selected for further investigation. nih.gov

Subsequent research in the mid-1990s continued to explore this chemical space, leading to the development of compounds like iloperidone (B1671726). nih.gov This compound, a 3-[[(aryloxy)alkyl]piperidinyl]-1,2-benzisoxazole derivative, was identified as a potent antagonist of both dopamine D2 and serotonin 5-HT2 receptors, a profile suggested to be beneficial for atypical antipsychotic activity. nih.gov The evolution of this research is marked by the development of functionalized benzisoxazoles, including well-known antipsychotic drugs like risperidone and paliperidone, which are structurally related to the this compound core. wikipedia.orgossila.com

The synthesis of the core structure itself, often referred to as 3-(1-piperazinyl)-1,2-benzisothiazole (B29119) or 3-piperazin-1-yl-benzo[d]isoxazole, is a key step in creating these more complex derivatives. chemicalbook.comsigmaaldrich.com It typically involves the reaction of a 3-halo-1,2-benzisoxazole with piperazine. chemicalbook.comchim.it Over the years, research has focused on optimizing these synthetic routes to produce highly pure intermediates for drug development. ossila.com

Overview of Key Academic Research Areas for this compound

The primary and most extensively studied academic research area for derivatives of this compound is in the field of neuroscience , specifically the development of antipsychotic agents . nih.govnih.gov The core structure serves as a key building block for compounds designed to modulate dopamine (D2) and serotonin (5-HT2) receptors. nih.govnih.gov This dual antagonism is a hallmark of many atypical antipsychotics, and research has shown that derivatives from this class exhibit potent activity in preclinical models of schizophrenia. nih.govnih.gov

Beyond its central role in antipsychotic research, the benzisoxazole-piperazine scaffold has been explored for a variety of other potential therapeutic applications:

Antimicrobial Activity: Studies have revealed that conjugating the benzisoxazole nucleus with other chemical moieties can lead to significant antibacterial and antifungal properties. nih.govresearchgate.net Derivatives have shown efficacy against various pathogenic bacteria and fungi. nih.gov

Anticancer Activity: Researchers have synthesized and evaluated piperazine-substituted isoxazoline (B3343090) derivatives, a related class of compounds, and found them to exhibit potential anticancer activity against several human tumor cell lines. nih.gov The benzisoxazole scaffold itself is recognized for its potential in developing anticancer agents. nih.govresearchgate.net

Anti-inflammatory Effects: The benzisoxazole scaffold is associated with anti-inflammatory properties. nih.govresearchgate.net Certain piperazine-substituted derivatives have demonstrated the ability to inhibit the production of nitric oxide (NO), a key mediator in inflammation. nih.gov

Anticonvulsant Properties: The benzisoxazole ring is a known pharmacophore for anticonvulsant activity, as exemplified by the drug zonisamide. researchgate.net Research dating back to the late 1970s has explored 3-substituted 1,2-benzisoxazole (B1199462) derivatives for their potential in controlling seizures. nih.gov

The parent compound, this compound, is frequently utilized as a crucial intermediate or molecular scaffold in the synthesis of these diverse, biologically active molecules. ossila.comchemsrc.comfishersci.it

Structure

3D Structure

Properties

IUPAC Name |

3-piperazin-1-yl-1,2-benzoxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O/c1-2-4-10-9(3-1)11(13-15-10)14-7-5-12-6-8-14/h1-4,12H,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDFQBFVFCPABKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=NOC3=CC=CC=C32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80530597 | |

| Record name | 3-(Piperazin-1-yl)-1,2-benzoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80530597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87691-89-2 | |

| Record name | 3-(Piperazin-1-yl)-1,2-benzoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80530597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Piperazin 1 Yl 1,2 Benzisoxazole and Its Derivatives

Classical Synthetic Routes and Reaction Mechanisms for 1,2-Benzisoxazoles

Traditional approaches to constructing the 1,2-benzisoxazole (B1199462) ring have been refined over decades and remain widely used due to their reliability and accessibility of starting materials. These methods typically involve the formation of the heterocyclic ring through intramolecular cyclization.

Base-Catalyzed Cyclization of o-Hydroxy Ketoximes

One of the most fundamental and popular methods for synthesizing 3-substituted 1,2-benzisoxazoles is the base-catalyzed intramolecular cyclization of o-hydroxy ketoxime derivatives e-journals.inresearchgate.net. This approach is versatile and relies on the formation of the C–O bond of the isoxazole (B147169) ring.

The generally accepted mechanism begins with the deprotonation of the phenolic hydroxyl group by a base, forming a phenoxide anion chim.it. This is followed by an intramolecular nucleophilic aromatic substitution (SNAr), where the resulting anion attacks the carbon atom bearing the oxime group, displacing a leaving group located at the ortho position of the aromatic ring to yield the cyclized 1,2-benzisoxazole product chim.it. The reaction is facilitated by electron-withdrawing groups on the aromatic ring and is effective with various bases and solvents chim.it.

| Parameter | Examples | Role in Reaction |

|---|---|---|

| Starting Material | Oxime of o-hydroxyketone benzene (B151609) sulphonate researchgate.net | Provides the necessary atoms for the ring system. |

| Bases | K₂CO₃, KOH, t-BuOK chim.it | Deprotonates the phenolic hydroxyl group to initiate cyclization. |

| Solvents | Dioxane, THF, DMF, Alcohols chim.it | Provide a medium for the reaction to occur. |

| Leaving Group | Halogens (F, Cl), Sulfonates | Displaced during the intramolecular SNAr step to close the ring. |

Synthesis via N-(2-cyano-phenoxy) Intermediates

A convenient one-pot synthesis for 3-amino-1,2-benzisoxazole derivatives proceeds through an N-(2-cyano-phenoxy) intermediate e-journals.in. This methodology involves the reaction of an o-halobenzonitrile or o-nitrobenzonitrile with a hydroxamate anion. The resulting N-(2-cyano-phenoxy) species undergoes a spontaneous, base-induced intramolecular cyclization in situ to form the 3-amino-1,2-benzisoxazole ring system e-journals.in. This route is particularly valuable for accessing derivatives with an amino group at the C-3 position, which can be a precursor for more complex structures.

Formation from Hydroxycoumarins via Posner Reaction

The 1,2-benzisoxazole scaffold can also be generated through the ring-opening and rearrangement of other heterocyclic systems. A notable example is the synthesis of 1,2-benzisoxazole-3-acetic acid from 4-hydroxycoumarin, a process known as the Posner reaction google.com. This method involves reacting 4-hydroxycoumarin with hydroxylamine in the presence of a base, such as sodium carbonate or an organic amine google.com. This approach is a significant improvement over older syntheses that used metallic sodium, which often resulted in a high percentage of side products like o-hydroxy-acetophenone-oxime and posed challenges for industrial-scale production google.com.

Advanced and Green Chemistry Approaches in 1,2-Benzisoxazole Synthesis

In response to the growing demand for environmentally benign and efficient chemical processes, modern synthetic strategies have been developed. These methods often employ advanced technologies and catalytic systems to reduce reaction times, minimize waste, and improve yields.

Microwave-Promoted Synthesis Techniques

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating the formation of heterocyclic compounds, including 1,2-benzisoxazoles. This technique offers significant advantages over conventional heating, such as dramatically reduced reaction times and often higher product yields researchgate.net.

Several key steps in the synthesis of 1,2-benzisoxazole derivatives have been successfully optimized using microwave irradiation:

Cyclization of Ketoximes : The conversion of 2-hydroxyalkyl/aryl ketoximes into 1,2-benzisoxazoles can be achieved in as little as 30-60 seconds with excellent yields (85-96%) when performed with a catalytic amount of a basic ionic liquid under microwave irradiation researchgate.net.

Precursor Synthesis : The preparation of 3-chloro-1,2-benzisoxazoles from the corresponding 3-hydroxy-1,2-benzisoxazoles can be completed in two hours with quantitative yields using microwave heating tandfonline.comnih.govresearchgate.net.

Nucleophilic Substitution : The final step to produce amino-substituted derivatives, such as the reaction of 3-chloro-1,2-benzisoxazole with various amines, is also efficiently promoted by microwaves, yielding products in 1-6 hours with good to high yields (54-90%) tandfonline.comnih.govresearchgate.net.

| Reaction | Conventional Method Time | Microwave Method Time | Yield Improvement |

|---|---|---|---|

| Ketoxime Cyclization | Several hours | 30-60 seconds researchgate.net | Significant |

| 3-chloro-1,2-benzisoxazole Synthesis | Typically > 8 hours | 2 hours tandfonline.comnih.gov | Often leads to quantitative yields |

| Amination of 3-chloro-1,2-benzisoxazole | 12-24 hours | 1-6 hours tandfonline.comnih.gov | Good to high yields |

Catalytic Methods for Benzisoxazole Ring Formation

The development of novel catalytic systems provides milder and more efficient pathways for constructing the benzisoxazole ring. These methods often offer greater functional group tolerance and align with the principles of green chemistry.

Ionic Liquid Catalysis : Basic ionic liquids, such as 1-butyl-3-methylimidazolium hydroxide (B78521) ([bmim]OH), can be used in catalytic amounts to promote the cyclization of ketoximes. This approach, especially when combined with microwave irradiation, is highly efficient and the ionic liquid can be recycled and reused multiple times without significant loss of activity researchgate.net.

[3+2] Cycloaddition Reactions : A modern and direct route to functionalized benzisoxazoles involves the [3+2] cycloaddition of arynes and nitrile oxides nih.gov. In this method, both highly reactive intermediates are generated in situ from stable precursors (e.g., o-(trimethylsilyl)aryl triflates and chlorooximes) using a fluoride (B91410) source like CsF. This reaction proceeds under mild conditions and tolerates a wide variety of functional groups on both components, providing a versatile route to diverse benzisoxazole derivatives nih.gov.

Palladium-Catalyzed Annulation : The benzene portion of the benzisoxazole ring can be constructed via palladium-catalyzed annulation. This involves the reaction of 5-iodoaryl-substituted isoxazoles with alkynes, leading to the formation of the fused aromatic ring through a process involving C–H activation chim.it.

Efficient One-Pot Synthesis Strategies

While a direct one-pot synthesis for 3-piperazin-1-yl-1,2-benzisoxazole from basic precursors is not extensively documented, related methodologies for similar heterocyclic systems highlight the potential for such efficient strategies. One-pot reactions are highly valued in chemical synthesis for their ability to reduce reaction time, resource consumption, and waste generation by performing multiple steps in a single reactor.

An analogous one-pot approach has been successfully used for the synthesis of benzisoxazole-4,7-diols. chim.it This method involves the in situ generation of both highly reactive nitrile oxides from oximes and 1,4-benzoquinones from substituted phenols, followed by a [3+2]-cycloaddition and subsequent oxidation and reduction steps, all within a single pot. chim.it Similarly, a simple and efficient one-pot, three-component reaction has been developed for synthesizing various 2-[4-(arylsulfonyl)piperazin-1-yl]-1,3-benzoxazole derivatives. researchgate.net This protocol reacts a 2-chlorobenzazole, piperazine (B1678402), and an arenesulfonyl chloride under aqueous conditions at room temperature, demonstrating the feasibility of multicomponent strategies in this chemical space. researchgate.net These examples underscore the potential for developing streamlined, one-pot syntheses for this compound and its derivatives.

Strategies for Synthesizing Substituted this compound Analogues

The creation of analogues of this compound is crucial for structure-activity relationship studies. nih.gov Strategies for synthesizing these analogues can be broadly categorized into two main approaches: modifying the piperazine substituent and functionalizing the benzisoxazole core itself.

The most common and direct method for synthesizing the parent compound, this compound, involves the nucleophilic substitution of a leaving group at the 3-position of the benzisoxazole ring with piperazine. The typical precursor is 3-chloro-1,2-benzisoxazole.

A straightforward procedure involves heating a mixture of 3-chloro-1,2-benzisoxazole with an excess of piperazine. prepchem.com The large excess of piperazine acts as both the nucleophile and the solvent. This reaction is a key step in the preparation of many (1,2-benzisoxazol-3-yl)piperazine derivatives. nih.govacs.org The synthesis of related benzothiazole (B30560) compounds, which follows a similar pathway, has been described in detail, providing insights into reaction conditions. chemicalbook.com This substitution reaction forms the basis for introducing not only piperazine but also a wide variety of substituted piperazines or other amino-containing heterocycles, allowing for extensive diversification at this position. nih.gov

Table 1: Representative Reaction Conditions for Piperazine Introduction

| Precursor | Reagent | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|---|

| 3-Chloro-1,2-benzisoxazole | Piperazine (excess) | None | 120 °C | 20 hr | Not specified prepchem.com |

| 3-Chloro-1,2-benzisothiazole* | Piperazine (1.2 equiv) | Ethanol (B145695) | 80 °C | 36 hr | 85% chemicalbook.com |

| 3-Chloro-1,2-benzisothiazole* | Anhydrous Piperazine (5.2 equiv) | tert-Butanol | 121 °C (reflux) | 24 hr | 80% chemicalbook.com |

| 3-Chloro-1,2-benzisothiazole* | Anhydrous Piperazine (4.4 equiv) | Tetrahydrofuran | 65 °C | 17 hr | Not specified google.com |

*Data for the analogous benzisothiazole compound is included for comparison of conditions.

Functionalization of the benzisoxazole core allows for the synthesis of analogues with substituents on the benzene ring. This can be achieved by using pre-functionalized starting materials to build the heterocyclic core.

One powerful method is the [3+2] cycloaddition reaction between in-situ generated arynes and nitrile oxides. nih.gov This approach is highly versatile as it tolerates a variety of functional groups on both the aryne precursor and the chlorooxime (nitrile oxide precursor), enabling the synthesis of benzisoxazoles with diverse substituents on the aromatic ring. nih.gov Both electron-rich and electron-poor aryne precursors can successfully participate in the reaction. nih.gov

Another strategy involves building the benzisoxazole ring from a substituted o-hydroxyphenylketoxime. For example, N-[3-(chloromethyl)-1,2-benzisoxazol-5-yl]acetamide was synthesized from N-[4-(chloroacetyl)-3-hydroxyphenyl]acetamide. mdpi.com This places an acetamido group at the 5-position and a reactive chloromethyl group at the 3-position, creating a key intermediate for further derivatization at two distinct points on the benzisoxazole scaffold. mdpi.com A review of synthetic methods also highlights various pathways, including C-O bond formation from o-substituted aryloximes and N-O bond formation from o-hydroxyaryl oximes, which can accommodate various functional groups. chim.it

Optimization of Reaction Conditions and Isolation of Key Intermediates

Key parameters for optimization include:

Temperature: Reaction temperatures typically range from 65°C to 120°C. prepchem.comgoogle.com Higher temperatures generally lead to shorter reaction times. google.com

Reagent Stoichiometry: A significant excess of piperazine is often used to drive the reaction to completion and minimize the formation of bis-substituted byproducts. prepchem.comgoogle.com Molar equivalents of piperazine to the chloro-benzisoxazole precursor can range from 4 to 10. google.com

Solvent: While the reaction can be run neat with excess piperazine, solvents such as ethanol, tetrahydrofuran (THF), or tert-butanol can also be employed. chemicalbook.comchemicalbook.comgoogle.com

The primary intermediate in this synthetic sequence is 3-chloro-1,2-benzisoxazole . Its preparation and purity are crucial for the success of the subsequent substitution reaction.

Isolation of the final product, this compound, often involves a multi-step workup procedure. A typical process described for the benzisothiazole analogue includes:

Cooling the reaction mixture and diluting it with water. chemicalbook.com

Filtering any solids. chemicalbook.com

Adjusting the pH of the aqueous solution to be highly basic (e.g., pH 12.2) with sodium hydroxide to ensure the product is in its free base form. chemicalbook.com

Extracting the product into an organic solvent like toluene. chemicalbook.com

Washing the combined organic layers with water. chemicalbook.com

Concentrating the organic solution and adding a different solvent, such as isopropanol. chemicalbook.com

Acidifying with hydrochloric acid to precipitate the product as its hydrochloride salt, which often improves crystallinity and ease of handling. chemicalbook.com

Cooling the slurry, filtering the solid product, washing with a cold solvent, and drying under vacuum. chemicalbook.com

This systematic process of reaction optimization and careful isolation is essential for obtaining the target compound with high yield and purity.

Pharmacological Research and Biological Activities of 3 Piperazin 1 Yl 1,2 Benzisoxazole Derivatives

Antipsychotic Activity Studies

Derivatives of 3-(piperazin-1-yl)-1,2-benzisoxazole are prominent in the development of atypical antipsychotic drugs. ijpsr.inforesearchgate.net These compounds are designed to alleviate the symptoms of psychosis, such as those seen in schizophrenia and bipolar disorder, by modulating neurotransmitter systems in the brain. ijpsr.inforesearchgate.net Their mechanism of action primarily involves antagonism of dopamine (B1211576) D2 and serotonin (B10506) 5-HT2A receptors. ijpsr.inforesearchgate.net

Evaluation in Animal Models of Psychosis (e.g., Apomorphine-Induced Behaviors)

A common method to assess potential antipsychotic activity is through animal models that mimic psychotic behaviors. One such model involves the administration of apomorphine, a dopamine agonist that induces stereotypic behaviors like climbing in mice. nih.govnih.gov The ability of a test compound to inhibit these behaviors is indicative of its potential antipsychotic efficacy.

Numerous studies have demonstrated that 3-piperazin-1-yl-1,2-benzisoxazole derivatives are potent in blocking apomorphine-induced climbing in mice. nih.govnih.gov For instance, a series of 3-substituted-6-fluoro-1,2-benzisoxazoles showed significant activity in this model. nih.gov One compound from this series, 1-[3-(6-fluoro-1,2-benzisoxazol-3-yl)propyl]-4-(2-methoxyphenyl) piperazine (B1678402) (HRP 392), was selected for further preclinical evaluation based on its performance in these and other assays. nih.gov Similarly, a series of 3-[[(aryloxy)alkyl]piperidinyl]-1,2-benzisoxazoles also demonstrated potent antipsychotic-like effects in the apomorphine-induced climbing mouse paradigm. nih.gov

Another behavioral model involves amphetamine-induced stereotyped behavior in dogs. nih.gov Compound 24 (BMY 13859-1), a (1,2-benzisothiazol-3-yl)piperazine derivative, effectively blocked this behavior for up to seven hours. nih.gov

The table below summarizes the findings from selected studies on the evaluation of these derivatives in animal models of psychosis.

| Compound Class/Name | Animal Model | Observed Effect |

| 3-Substituted-6-fluoro-1,2-benzisoxazoles | Apomorphine-induced climbing in mice (CMA) | Potent antipsychotic-like activity |

| 1-[3-(6-fluoro-1,2-benzisoxazol-3-yl)propyl]-4-(2-methoxyphenyl) piperazine (HRP 392) | Apomorphine-induced climbing in mice (CMA) | Potent antipsychotic-like activity |

| 3-[[(aryloxy)alkyl]piperidinyl]-1,2-benzisoxazoles | Apomorphine-induced climbing in mice | Potent antipsychotic-like activity |

| (1,2-Benzisothiazol-3-yl)piperazine derivative (BMY 13859-1) | Amphetamine-induced stereotyped behavior in dogs | Blockade of stereotyped behavior for up to 7 hours |

Characterization of Atypical Antipsychotic Profiles

A key characteristic of atypical antipsychotics is their ability to treat psychotic symptoms with a lower propensity to cause extrapyramidal symptoms (EPS), which are movement disorders commonly associated with older, "typical" antipsychotics. ijpsr.info This improved side effect profile is often attributed to a specific receptor binding profile, particularly a high affinity for serotonin 5-HT2A receptors relative to dopamine D2 receptors. ijpsr.infonih.gov

Research has focused on synthesizing this compound derivatives that exhibit this favorable receptor affinity ratio. nih.govnih.gov For example, a series of 3-[[(aryloxy)alkyl]piperidinyl]-1,2-benzisoxazoles displayed moderate affinity for the D2 receptor and a significantly greater affinity for the 5-HT2 receptor. nih.gov This profile is believed to contribute to their atypical antipsychotic characteristics. nih.gov

Further studies have substantiated the atypical nature of these compounds. For instance, some derivatives show weaker effects in the apomorphine-induced stereotypy model compared to the climbing model, suggesting preferential activity in the mesolimbic pathway over the nigrostriatal pathway, which is associated with a lower risk of EPS. nih.gov Additionally, some compounds have demonstrated a lack of catalepsy induction in rats, another indicator of a reduced likelihood of causing movement disorders. nih.gov

The atypical profile of these derivatives is also supported by their interactions with other receptors. For example, some compounds exhibit high affinity for 5-HT1A receptors, which may also contribute to their therapeutic effects and improved tolerability. nih.govdrugbank.com The table below highlights key characteristics of the atypical antipsychotic profiles of these derivatives.

| Feature | Observation |

| Receptor Binding Profile | High affinity for 5-HT2A receptors and moderate affinity for D2 receptors. ijpsr.infonih.gov Some derivatives also show high affinity for 5-HT1A receptors. nih.govdrugbank.com |

| Animal Model Behavior | Weaker effects on apomorphine-induced stereotypy compared to climbing, suggesting mesolimbic selectivity. nih.gov Lack of catalepsy induction in rats. nih.gov |

| Neurochemical Effects | Some derivatives, similar to clozapine, cause a downregulation of 5-HT2 receptors with chronic administration, but have no effect on the number of D2 receptors. nih.gov |

| Potential for Reduced Side Effects | The receptor binding profile and behavioral data suggest a lower propensity for causing extrapyramidal symptoms (EPS) compared to typical antipsychotics. ijpsr.infonih.gov |

Anticonvulsant and Antiepileptic Research

Beyond their use in psychosis, derivatives of this compound have been explored for their potential in treating seizure disorders. Epilepsy, a common neurological condition, is characterized by recurrent seizures, and there is an ongoing need for new, more effective antiepileptic drugs (AEDs). nih.gov

Preclinical Studies on Seizure Suppression

Preclinical screening for anticonvulsant activity often involves models like the maximal electroshock seizure (MES) test and the subcutaneous pentylenetetrazole (sc-PTZ) test in mice. nih.gov These tests help to identify compounds that can prevent the spread of seizures or raise the seizure threshold, respectively.

Studies have shown that certain 3-(sulfamoylmethyl)-1,2-benzisoxazole derivatives display marked anticonvulsant activity in mice. nih.gov The introduction of a halogen atom at the 5-position of the benzisoxazole ring was found to increase activity, though it also increased neurotoxicity. nih.gov One of the most promising compounds from this series was identified as 3-(sulfamoylmethyl)-1,2-benzisoxazole. nih.gov

Another study investigated a series of 3-(benzo[d]isoxazol-3-yl)-N-substituted pyrrolidine-2,5-diones and found them to have anticonvulsant properties. nih.gov The most potent compound in the MES test had an ED50 value of 14.90 mg/kg, while the most potent in the sc-PTZ test had an ED50 of 42.30 mg/kg. nih.gov These compounds were noted for having lower neurotoxicity than the control drugs. nih.gov

The table below presents data from preclinical studies on the seizure suppression activity of these derivatives.

| Compound Class/Name | Preclinical Test | Key Finding |

| 3-(Sulfamoylmethyl)-1,2-benzisoxazole derivatives | MES in mice | Marked anticonvulsant activity. nih.gov Halogenation at the 5-position increased activity. nih.gov |

| 3-(Sulfamoylmethyl)-1,2-benzisoxazole | MES in mice | Considered a promising anticonvulsant candidate. nih.gov |

| 3-(Benzo[d]isoxazol-3-yl)-N-substituted pyrrolidine-2,5-dione derivatives | MES and sc-PTZ | Demonstrated anticonvulsant activity with lower neurotoxicity compared to control drugs. nih.gov |

Comparative Efficacy Assessments with Established Antiepileptic Agents

To gauge the potential clinical utility of new anticonvulsant compounds, their efficacy is often compared to that of established antiepileptic drugs. nih.govnih.gov While direct comparative trials for novel this compound derivatives are not extensively detailed in the provided context, the goal of such research is to identify agents with superior efficacy, a better side-effect profile, or effectiveness in treatment-resistant forms of epilepsy. nih.gov

For example, the 3-(benzo[d]isoxazol-3-yl)-N-substituted pyrrolidine-2,5-dione derivatives were found to be more active and have lower neurotoxicity than the established AEDs ethosuximide (B1671622) and phenytoin (B1677684) in preclinical models. nih.gov This suggests a potential therapeutic advantage for this class of compounds.

Network meta-analyses of existing AEDs provide a framework for understanding the current landscape of epilepsy treatment and highlight the need for new drugs with improved profiles. nih.govnih.gov For instance, while drugs like carbamazepine (B1668303) and lamotrigine (B1674446) are effective for newly diagnosed focal epilepsy, there is still a need for better options for refractory focal epilepsy. nih.gov The development of novel derivatives, including those based on the this compound scaffold, is a crucial step towards addressing this unmet medical need.

Anticancer and Antiproliferative Investigations

In addition to their neurological applications, derivatives of this compound have emerged as a subject of interest in oncology research due to their antiproliferative activities. nih.govnih.gov The ability of these compounds to inhibit the growth of cancer cells suggests a potential role in the development of new anticancer therapies.

Research has shown that certain 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives exhibit antiproliferative effects against various human cancer cell lines. nih.gov In one study, these compounds were tested against K562 (leukemia), Colo-205 (colon cancer), MDA-MB 231 (breast cancer), and IMR-32 (neuroblastoma) cell lines. nih.gov Several compounds in the series showed good activity against all cell lines except K562, with one compound in particular being identified as a potential lead for further cancer research. nih.gov

Another study focused on indolin-2-one derivatives bearing a 4-phenylpiperazine-1-carbothiohydrazide moiety at the C3-position. nih.gov These compounds were evaluated for their antiproliferative activity against three human cancer cell lines. nih.gov Two compounds, 6d and 6l, were found to be the most potent against A549 lung cancer cells, while compounds 5f and 6l showed significant activity against HCT-116 colon cancer cells, with IC50 values comparable to the established anticancer drug Sunitinib. nih.gov

The table below summarizes the findings of antiproliferative studies on these derivatives.

| Compound Class/Name | Cancer Cell Lines Tested | Key Findings |

| 2-Methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives | K562, Colo-205, MDA-MB 231, IMR-32 | Good activity against Colo-205, MDA-MB 231, and IMR-32 for several compounds. nih.gov One compound identified as a potential lead for further research. nih.gov |

| Indolin-2-one derivatives with 4-phenylpiperazine-1-carbothiohydrazide moiety at C3 | A549 (lung), HCT-116 (colon) | Compounds 6d and 6l were most potent against A549 cells. nih.gov Compounds 5f and 6l were highly active against HCT-116 cells, with potency comparable to Sunitinib. nih.gov |

In Vitro Antiproliferative Assays (e.g., MTT Assay)

Derivatives of the isoxazole-piperazine core have demonstrated significant cytotoxic effects against various cancer cell lines. In one study, isoxazole-piperazine analogues exhibited potent antiproliferative activity against human hepatocellular carcinoma (Huh7, Mahlavu) and breast cancer (MCF-7) cell lines, with IC₅₀ values reported to be in the low micromolar range, from 0.3 to 3.7 µM. nih.gov These compounds were found to interfere with cell survival pathways and induce apoptosis. nih.gov

While specific MTT assay data for this compound derivatives is not extensively detailed in the available literature, the foundational benzo[d]isoxazole structure has been identified as a promising scaffold for anticancer agents. Research has shown that N-phenylbenzo[d]isoxazole-3-carboxamide derivatives can act as inhibitors of Hypoxia-Inducible Factor-1 (HIF-1α) transcription. nih.gov HIF-1α is a crucial factor in tumor development and metastasis, suggesting that the benzo[d]isoxazole core has the potential to serve as a basis for developing agents that counter tumor progression. nih.gov

Table 1: Antiproliferative Activity of Related Isoxazole-Piperazine Derivatives This table presents data for closely related isoxazole-piperazine analogues to illustrate the potential of the scaffold.

| Compound Type | Cell Lines Tested | Reported IC₅₀ Range (µM) | Reference |

|---|---|---|---|

| Isoxazole-piperazine analogues | Huh7, Mahlavu (Liver Cancer), MCF-7 (Breast Cancer) | 0.3 - 3.7 | nih.gov |

| N-phenylbenzo[d]isoxazole-3-carboxamides | HEK293T (Used for HIF-1α assay) | Evaluated as HIF-1α inhibitors | nih.gov |

Antimicrobial and Antitubercular Research

The this compound scaffold has also been investigated for its potential to combat infectious diseases. The research has particularly focused on its efficacy against Mycobacterium tuberculosis.

Antibacterial Activity Assessments

While piperazine rings are common moieties in compounds with antibacterial activity, specific data on the antibacterial efficacy of this compound derivatives against common bacterial pathogens is limited in the available literature. Studies on related piperazine-containing heterocycles, such as N,N′-bis(1,3,4-thiadiazole) derivatives, have shown antibacterial activity against strains like S. aureus and E. coli, with MIC values ranging from 8 to 16 μg/mL. mdpi.comnih.gov However, direct data for the benzisoxazole series is not specified.

Antifungal Activity Assessments

Similar to the antibacterial assessments, there is a lack of specific data concerning the antifungal activity of this compound derivatives. Other heterocyclic structures incorporating piperazine have been evaluated, but specific MIC values for the target compound class against fungal strains like Candida albicans or Aspergillus species are not detailed in the reviewed sources.

Antitubercular Efficacy against Mycobacterium tuberculosis Strains

Significant research has been conducted on the antitubercular properties of this compound derivatives. A study focused on a series of novel 3-(4-(substitutedsulfonyl)piperazin-1-yl)benzo[d]isoxazole analogues revealed potent activity against the H37Rv strain of Mycobacterium tuberculosis (MTB). nih.gov

In this research, twenty-four derivatives were synthesized and evaluated, showing a range of activity with Minimum Inhibitory Concentration (MIC) values between 3.125 and >50 μg/mL. nih.gov Several compounds demonstrated noteworthy efficacy. Notably, compound 6b emerged as the most potent, with an MIC of 3.125 μg/mL. nih.gov Compounds 5a and 6i also showed good activity with an MIC of 6.25 μg/mL, while compounds 5c , 6a , 6j , and 6p displayed moderate activity at 12.5 μg/mL. nih.gov To assess the selectivity of these compounds, their toxicity was tested against mouse macrophage (RAW 264.7) cell lines. The most active compound, 6b , was found to have a selectivity index greater than 130, indicating it is significantly more toxic to MTB than to mammalian cells, which is a favorable characteristic for further drug development. nih.gov

Table 2: Antitubercular Activity of 3-(4-(Substitutedsulfonyl)piperazin-1-yl)benzo[d]isoxazole Derivatives against M. tuberculosis H37Rv

| Compound | Substitution on Sulfonyl Group | MIC (μg/mL) | Activity Level |

|---|---|---|---|

| 6b | 4-Chlorophenyl | 3.125 | Very Good |

| 5a | 4-Methylphenyl | 6.25 | Good |

| 6i | 2-Naphthyl | 6.25 | Good |

| 5c | 4-Fluorophenyl | 12.5 | Moderate |

| 6a | Phenyl | 12.5 | Moderate |

| 6j | 8-Quinolyl | 12.5 | Moderate |

| 6p | 4-(Trifluoromethyl)phenyl | 12.5 | Moderate |

Anti-inflammatory and Analgesic Properties

The piperazine nucleus is a significant heterocyclic moiety that has drawn considerable interest from researchers for the development of novel molecules with diverse biological functions, including anti-inflammatory and analgesic effects. nih.gov The currently available anti-inflammatory drugs and analgesics can be limited by their side effects, which drives the search for new, more effective, and less toxic therapeutic agents. nih.gov The literature suggests that piperazine derivatives have notable potential in this area. nih.gov

Research into benzoxazole (B165842) derivatives, which are structurally related to benzisoxazoles, has also revealed promising anti-inflammatory activity. A novel series of benzoxazole derivatives was synthesized and evaluated for in vivo anti-inflammatory activity using the carrageenan-induced rat paw edema model. researchgate.net Several of these compounds demonstrated significant anti-inflammatory effects when compared to the standard drug, diclofenac (B195802) sodium. researchgate.net In another study, a series of benzoxazolone derivatives were synthesized and tested for their in vitro anti-inflammatory activity. nih.gov Compounds 3c , 3d , and 3g showed potent inhibition of IL-6, with the most active compound, 3g , also demonstrating direct binding to the myeloid differentiation protein 2 (MD2), a key protein in the inflammatory process. nih.gov

Furthermore, some 3-(arylpiperidinomethyl)-2-benzoxazolinone derivatives, which share structural similarities with the piperazine-containing compounds of interest, have been investigated for their analgesic properties. nih.gov These compounds were found to exhibit higher analgesic activity than acetylsalicylic acid in modified Koster's tests. nih.gov The development of benzothiazole (B30560) derivatives containing a benzohydrazide (B10538) moiety has also yielded compounds with significant anti-inflammatory and analgesic activities in in vivo studies. jyoungpharm.org

| Compound | Biological Activity | Assay | Results | Reference |

|---|---|---|---|---|

| Benzoxazolone derivative 3c | Anti-inflammatory | Inhibition of IL-6 | IC50: 10.14 ± 0.08 µM | nih.gov |

| Benzoxazolone derivative 3d | Anti-inflammatory | Inhibition of IL-6 | IC50: 5.43 ± 0.51 µM | nih.gov |

| Benzoxazolone derivative 3g | Anti-inflammatory | Inhibition of IL-6 | IC50: 5.09 ± 0.88 µM | nih.gov |

| Benzothiazole derivative 3C | Anti-inflammatory | Carrageenan-induced rat paw edema | 78.11% inhibition at 3 hr | jyoungpharm.org |

| Benzothiazole derivative 3E | Anti-inflammatory | Carrageenan-induced rat paw edema | 76.14% inhibition at 3 hr | jyoungpharm.org |

| Benzothiazole derivative 3C | Analgesic | In vivo study | ED50: 68 ± 6.4 mM/kg after 2 hr | jyoungpharm.org |

| Benzothiazole derivative 3E | Analgesic | In vivo study | ED50: 75 ± 5.7 mM/kg after 2 hr | jyoungpharm.org |

Acetylcholinesterase Inhibition in Neurodegenerative Disease Research

The inhibition of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine (B1216132), is a primary therapeutic strategy for managing the symptoms of neurodegenerative conditions such as Alzheimer's disease. physchemres.orgnih.gov The resulting increase in acetylcholine levels in the synaptic cleft can lead to improvements in cognitive function. physchemres.org

Derivatives of 1,2-benzisoxazole (B1199462) have been identified as potential inhibitors of AChE. nih.gov In one study, benzisoxazole derivatives were synthesized and evaluated for their in vitro AChE inhibitory activity, with compounds 32a and 33 demonstrating potent inhibition with IC50 values of 63.5 nM and 97.3 nM, respectively. nih.gov

The benzimidazole (B57391) scaffold, another related heterocyclic system, has also been extensively studied for AChE inhibition. physchemres.orgmdpi.com A 3D-QSAR study of benzimidazole derivatives helped to elucidate the structural features important for their inhibitory activity, highlighting the significance of electrostatic and hydrophobic interactions. physchemres.org Benzothiazolone derivatives have also been synthesized and evaluated for their cholinesterase inhibitory activity, with many compounds showing a preference for inhibiting butyrylcholinesterase (BChE) over AChE. mdpi.com For instance, compound M13 was identified as a potent BChE inhibitor with an IC50 value of 1.21 µM. mdpi.com

| Compound | Enzyme | Inhibitory Activity (IC50) | Reference |

|---|---|---|---|

| Benzisoxazole derivative 32a | AChE | 63.5 nM | nih.gov |

| Benzisoxazole derivative 33 | AChE | 97.3 nM | nih.gov |

| Benzothiazolone derivative M2 | BChE | 1.38 µM | mdpi.com |

| Benzothiazolone derivative M13 | BChE | 1.21 µM | mdpi.com |

| Benzimidazole-based thiazole (B1198619) 16 | AChE | 0.10 ± 0.05 µM | mdpi.com |

| Benzimidazole-based thiazole 21 | AChE | 0.10 ± 0.05 µM | mdpi.com |

| Benzimidazole-based thiazole 16 | BChE | 0.20 ± 0.050 µM | mdpi.com |

| Benzimidazole-based thiazole 21 | BChE | 0.20 ± 0.050 µM | mdpi.com |

Exploration of Other Reported Biological Activities (e.g., Anti-glycation, Urease Inhibition)

Beyond their anti-inflammatory, analgesic, and AChE inhibitory effects, derivatives of this compound have been explored for other potential therapeutic applications.

Anti-glycation Activity: Protein glycation is a non-enzymatic reaction between proteins and sugars that can lead to the formation of advanced glycation end products (AGEs), which are implicated in the pathogenesis of various diseases, including diabetes and its complications. A series of urea (B33335) and thiourea (B124793) derivatives of glycine/proline conjugated to a benzisoxazole analogue were synthesized and screened for their in vitro anti-glycation activity. nih.gov Several of these compounds demonstrated highly potent activity, with some exhibiting IC50 values below 5 µM, significantly more potent than the standard, rutin (B1680289) (IC50 = 41.9 µM). nih.gov The study found that derivatives containing methoxy (B1213986) and bromine substituents were particularly effective. nih.gov

Urease Inhibition: Urease is an enzyme that catalyzes the hydrolysis of urea and is a key virulence factor for several pathogenic bacteria, including Helicobacter pylori. The inhibition of urease is therefore a target for the treatment of infections caused by these organisms. wikimedia.org Research has shown that benzimidazolone-piperazine conjugates exhibit potent urease inhibitory activity. nih.gov In one study, a series of these compounds displayed IC50 values ranging from 0.11 to 0.64 µM, with many being more potent than the standard inhibitor thiourea (IC50 = 0.51 µM). nih.gov Similarly, triazinoindole derivatives bearing benzimidazole or benzoxazole moieties have also been identified as potent urease inhibitors, with IC50 values as low as 0.20 µM. nih.gov

| Compound Class | Biological Activity | Key Findings | Reference |

|---|---|---|---|

| Urea/thiourea derivatives of Gly/Pro conjugated benzisoxazole | Anti-glycation | Several compounds with IC50 < 5 µM | nih.gov |

| Benzimidazolone-piperazine conjugates | Urease Inhibition | IC50 values ranging from 0.11 to 0.64 µM | nih.gov |

| Triazinoindole bearing benzimidazole/benzoxazole hybrids | Urease Inhibition | IC50 values as low as 0.20 µM | nih.gov |

| N-Arylacetamide derivatives of methyl 1,2-benzothiazine-3-carboxylate | Urease Inhibition | Inhibition in the range of 9.8–20.7 µM | wikimedia.org |

Mechanism of Action Studies of 3 Piperazin 1 Yl 1,2 Benzisoxazole Derivatives at Molecular and Cellular Levels

Neurotransmitter Receptor Binding Affinities and Selectivity Profiles

The interaction of 3-piperazin-1-yl-1,2-benzisoxazole derivatives with neurotransmitter receptors is a cornerstone of their pharmacological profiles, particularly for conditions affecting the central nervous system.

Dopamine (B1211576) Receptor Interactions (D2, D3, D4)

Derivatives of this compound have demonstrated significant affinity for dopamine receptors, which are key targets in the treatment of psychosis and other neurological disorders. A series of 3-[[(aryloxy)alkyl]piperidinyl]-1,2-benzisoxazoles were evaluated as potential antipsychotic D2/5-HT2 antagonists, with many displaying moderate affinity for the D2 receptor. nih.gov One notable compound from this series, iloperidone (B1671726), exhibited potent antipsychotic-like activity. nih.gov

Furthermore, new 3-benzisothiazolyl and 3-benzisoxazolylpiperazine derivatives have been synthesized and shown to have moderate to low affinity for D2 receptors. nih.gov In the quest for improved selectivity, a series of N-[4-(4-arylpiperazin-1-yl)butyl]-3-methoxybenzamides were found to possess high affinity for dopamine D3 receptors. nih.gov However, these compounds initially lacked selectivity over D2 and D4 receptors. nih.gov To address this, conformational constraints were introduced by replacing the flexible butyl linker with a cyclohexyl group. This modification led to the development of trans-N-{4-[4-(2,3-dichlorophenyl)-1-piperazinyl]cyclohexyl}-3-methoxybenzamide, which demonstrated a high D3 receptor affinity (Ki = 0.18 nM) and over 200-fold selectivity against D2 and D4 receptors. nih.gov

| Compound Class | Specific Derivative | Target Receptor | Affinity (Ki) | Selectivity | Reference |

| N-[4-(4-arylpiperazin-1-yl)butyl]-3-methoxybenzamides | trans-N-{4-[4-(2,3-dichlorophenyl)-1-piperazinyl]cyclohexyl}-3-methoxybenzamide | D3 | 0.18 nM | >200-fold vs D2, D4 | nih.gov |

| 3-Benzisoxazolylpiperazine derivatives | Compound 18 | D2 | Moderate to Low | - | nih.gov |

| 3-Benzisoxazolylpiperazine derivatives | Compound 25 | D2 | Moderate to Low | - | nih.gov |

| 3-[[(aryloxy)alkyl]piperidinyl]-1,2-benzisoxazoles | Iloperidone (HP 873) | D2 | Moderate | - | nih.gov |

Serotonin (B10506) Receptor Interactions (5-HT1A, 5-HT2A)

Serotonin receptors, particularly the 5-HT1A and 5-HT2A subtypes, are critical targets for antipsychotic and antidepressant medications. Research has shown that 3-benzisothiazolyl and 3-benzisoxazolylpiperazine derivatives exhibit high affinity for the 5-HT2A receptor, coupled with moderate to low affinity for the 5-HT1A receptor. nih.gov This binding profile is considered a hallmark of atypical antipsychotics. Two compounds from this series, designated 18 and 25, were selected for further investigation due to their promising receptor affinity profiles. nih.gov

Another class of compounds, 3-[[(aryloxy)alkyl]piperidinyl]-1,2-benzisoxazoles, were developed as D2/5-HT2 antagonists. nih.gov Many of these derivatives displayed a significantly greater affinity for the 5-HT2 receptor than for the D2 receptor, a characteristic believed to contribute to their atypical antipsychotic effects. nih.gov Iloperidone, a member of this class, was found to cause a downregulation of 5-HT2 receptors in chronic ex vivo studies, similar to the action of clozapine. nih.gov

| Compound Class | Specific Derivative | Target Receptor | Affinity | Reference |

| 3-Benzisoxazolylpiperazine derivatives | Compound 18 | 5-HT2A | High | nih.gov |

| 3-Benzisoxazolylpiperazine derivatives | Compound 18 | 5-HT1A | Moderate to Low | nih.gov |

| 3-Benzisoxazolylpiperazine derivatives | Compound 25 | 5-HT2A | High | nih.gov |

| 3-Benzisoxazolylpiperazine derivatives | Compound 25 | 5-HT1A | Moderate to Low | nih.gov |

| 3-[[(aryloxy)alkyl]piperidinyl]-1,2-benzisoxazoles | Iloperidone (HP 873) | 5-HT2 | High | nih.gov |

Modulation of Other Neurotransmitter Systems

For instance, studies on N-[4-(4-arylpiperazin-1-yl)butyl]-3-methoxybenzamides revealed that while they have high affinity for D3 receptors, they can lack selectivity over α1-adrenergic receptors. nih.gov This interaction with adrenergic receptors could contribute to some of the cardiovascular side effects observed with certain antipsychotic medications.

In the realm of histamine (B1213489) receptors, which are involved in sedation and metabolic side effects of some psychotropic drugs, a series of piperidine-based compounds have been developed as dual-acting histamine H3 and sigma-1 receptor ligands. nih.gov While these are not direct this compound derivatives, the exploration of the piperazine (B1678402) and piperidine (B6355638) moieties highlights the potential for related structures to interact with histamine receptors. One piperazine derivative in this series, however, lacked activity at the H3 receptor. nih.gov

Furthermore, the muscarinic acetylcholine (B1216132) receptors, which play a role in cognition and are implicated in the side effects of some antipsychotics, have also been investigated. A series of 3-(pyrazolyl)-1,2,5,6-tetrahydropyridine derivatives were synthesized and tested for their muscarinic activity. nih.gov Some of these compounds exhibited M3 agonistic properties, suggesting that derivatives with similar structural features might influence the cholinergic system. nih.gov

Ion Channel Modulation (Voltage-Sensitive Sodium and Calcium Channels)

The modulation of ion channels represents another important mechanism through which drugs can exert their effects on the nervous system and other tissues. Some derivatives containing the piperazine moiety have shown activity at voltage-gated calcium and sodium channels.

A series of piperazinyl quinazolin-4-(3H)-one derivatives have been identified as selective ligands for the α2δ-1 subunit of voltage-gated calcium channels (VGCCs). nih.govnih.gov This subunit is a key modulator of calcium currents and is a target for drugs used to treat neuropathic pain and epilepsy. nih.gov The research demonstrated that specific substitutions on the piperazine-containing side chain were crucial for high affinity and selectivity. nih.govnih.gov

In addition to calcium channels, voltage-gated sodium channels (VGSCs) are also a target for related compounds. A novel anticonvulsant compound, isoxylitone, which shares some structural similarities with the broader class of isoxazole (B147169) derivatives, has been shown to modulate VGSC inactivation. nih.gov It acts as a potent inhibitor of these channels by stabilizing their inactive state, a mechanism shared by many anti-epileptic drugs. nih.gov While not a direct derivative, this finding suggests that the isoxazole scaffold could be a platform for developing new sodium channel modulators.

Enzyme Inhibition Mechanisms (e.g., Acetylcholinesterase, Carbonic Anhydrase, H+/K+-ATPase)

The ability of this compound derivatives and related compounds to inhibit specific enzymes is a key aspect of their mechanism of action, with implications for a variety of diseases.

Acetylcholinesterase (AChE): The inhibition of AChE, the enzyme responsible for the breakdown of the neurotransmitter acetylcholine, is a primary strategy for treating the cognitive symptoms of Alzheimer's disease. Based on the structure of the AChE inhibitor donepezil, new N-benzyl-piperidine derivatives have been designed as inhibitors of both AChE and butyrylcholinesterase (BuChE). nih.gov

Carbonic Anhydrase (CA): Carbonic anhydrases are a family of enzymes involved in various physiological processes, including pH regulation and fluid balance. Certain sulfonamide derivatives containing a piperazine moiety have been investigated as inhibitors of carbonic anhydrase. While specific data on this compound derivatives is limited, the broader class of piperazine-containing sulfonamides has shown inhibitory activity against various CA isoforms.

H+/K+-ATPase: The proton pump, H+/K+-ATPase, is the primary target for drugs that reduce gastric acid secretion. While not directly involving this compound, studies on related heterocyclic structures provide insight into potential enzyme-inhibiting activities.

Cellular Pathway Interventions in Disease Pathogenesis

The therapeutic effects of drugs are ultimately realized through their impact on cellular pathways that are dysregulated in disease. Derivatives of this compound and related compounds have been shown to intervene in several key pathways.

In the context of cancer, a novel piperazine derivative has been found to potently induce caspase-dependent apoptosis in cancer cells. nih.govresearchgate.net This compound was shown to inhibit multiple cancer signaling pathways, including the PI3K/AKT pathway, Src family kinases, and the BCR-ABL pathway, with a GI50 value (the concentration causing 50% growth inhibition) ranging from 0.06 to 0.16 μM in different cancer cell lines. nih.govresearchgate.net Furthermore, a series of isoxazole-piperazine hybrids have been synthesized and shown to induce oxidative stress, leading to apoptosis and cell cycle arrest in liver cancer cells through the activation of the p53 protein. nih.gov Novel piperazine-1,2,3-triazole derivatives have also been explored for the potential treatment of pancreatic cancer. bohrium.comrsc.org

In neurodegenerative diseases such as Alzheimer's, the modulation of pathways related to cholinergic neurotransmission is a key therapeutic strategy. nih.gov The development of dual AChE and BuChE inhibitors from N-benzyl-piperidine derivatives represents a direct intervention in the cholinergic deficit seen in this disease. nih.gov

The antipsychotic activity of many this compound derivatives is linked to their ability to modulate dopaminergic and serotonergic pathways in the brain. nih.govnih.gov For instance, the compound iloperidone has been shown to cause a depolarization blockade of dopamine neurons specifically in the A10 (mesolimbic) area of the rat brain, but not in the A9 (nigrostriatal) area. nih.gov This selective action is thought to contribute to its antipsychotic efficacy with a reduced risk of motor side effects. nih.gov

Structure Activity Relationship Sar and Ligand Design Principles for 3 Piperazin 1 Yl 1,2 Benzisoxazole Analogues

Impact of Benzisoxazole Ring Substituents on Biological Activity

The benzisoxazole ring is a key pharmacophoric element, and substitutions on this bicyclic system can profoundly influence the biological activity of the compounds. Modifications to this ring system have been explored to modulate receptor affinity and selectivity.

Halogenation of the benzisoxazole ring is a common strategy to enhance biological activity. The introduction of a halogen atom, particularly fluorine, at the 6-position of the benzisoxazole ring has been shown to be beneficial for the antipsychotic activity of these compounds. For instance, iloperidone (B1671726), which contains a 6-fluoro-1,2-benzisoxazole moiety, exhibits high affinity for both dopamine (B1211576) D2 and serotonin (B10506) 5-HT2A receptors, a characteristic feature of atypical antipsychotics. nih.gov

Studies on related 3-(sulfamoylmethyl)-1,2-benzisoxazole derivatives have also highlighted the impact of halogenation. The introduction of a halogen atom at the 5-position of the benzisoxazole ring led to increased anticonvulsant activity, although it also increased neurotoxicity. nih.gov This suggests that the position and nature of the halogen substituent are critical determinants of the pharmacological profile. The electron-withdrawing nature of halogens can alter the electronic properties of the benzisoxazole ring, potentially influencing its interaction with receptor binding sites.

The following table summarizes the effect of halogenation on the biological activity of selected benzisoxazole derivatives.

| Compound | Substitution on Benzisoxazole Ring | Primary Biological Activity | Reference |

| Iloperidone | 6-Fluoro | Antipsychotic (D2/5-HT2A antagonist) | nih.gov |

| Zonisamide | None (3-sulfamoylmethyl) | Anticonvulsant | e-journals.in |

| 5-Halo-3-(sulfamoylmethyl)-1,2-benzisoxazole | 5-Halogen | Increased Anticonvulsant Activity | nih.gov |

The attachment of various aromatic and heterocyclic moieties to the benzisoxazole ring system has been explored to develop compounds with diverse pharmacological activities. For example, the fusion of other heterocyclic rings to the benzisoxazole core can lead to novel chemical entities with unique biological profiles. The inherent aromaticity and potential for hydrogen bonding of these added moieties can lead to enhanced interactions with biological targets. acs.org

Significance of the Piperazine (B1678402) Moiety and its Substitutions

The piperazine ring is another critical component of 3-piperazin-1-yl-1,2-benzisoxazole analogues, acting as a versatile linker and a key interaction site. nih.govtandfonline.com Its basic nitrogen atoms can be protonated at physiological pH, allowing for ionic interactions with receptor residues.

Modifications at the N-terminal nitrogen of the piperazine ring have a profound impact on the pharmacological profile of the compounds. This position is often substituted with various aryl, heteroaryl, or alkyl groups to modulate receptor affinity and selectivity. For instance, in the design of dopamine receptor ligands, different substituents on the N-terminal of the piperazine ring led to varying affinities for D2, D3, and D4 receptors. nih.govdrugbank.com

The table below illustrates the impact of N-terminal piperazine substitutions on dopamine receptor binding affinities for a series of piperazinylbutylisoxazole derivatives. nih.gov

| Compound | N-Terminal Piperazine Substituent | D2 Ki (nM) | D3 Ki (nM) | D4 Ki (nM) |

| 6s | 2,3-Dichlorophenyl | 120 | 2.6 | 18 |

| 6t | 2-Trifluoromethylphenyl | 195 | 3.9 | 25 |

These data highlight that specific substitutions can confer high affinity and selectivity for particular dopamine receptor subtypes. nih.gov

In many analogues, a linker chain connects the N-terminal of the piperazine ring to another functional group. The length and composition of this linker are crucial for optimal interaction with the target receptor. Structure-activity relationship studies have demonstrated that the length of the linker chain can significantly influence binding affinity. nih.gov

For example, in a series of N-(4-(4-(2,3-dichloro- or 2-methoxyphenyl)piperazin-1-yl)-butyl)-heterobiarylcarboxamides, the butyl linker was found to be important for high affinity at the D3 receptor. nih.gov Modifications to this linker, such as the introduction of a carbonyl group in an amide linkage, were found to be critical for D3 receptor affinity and selectivity over the D2 receptor. The removal of the carbonyl group dramatically reduced D3 receptor binding affinity by over 100-fold. nih.gov This suggests that the linker is not merely a spacer but actively participates in the binding interaction, possibly by forming hydrogen bonds or adopting a specific conformation required for optimal receptor engagement.

Stereochemical Considerations in Biological Activity

Stereochemistry plays a pivotal role in the biological activity of chiral compounds, as different enantiomers can exhibit distinct pharmacological and toxicological profiles. nih.gov In the context of this compound analogues, the introduction of chiral centers can lead to enantiomers with significantly different binding affinities and functional activities at their target receptors.

For instance, in a series of D3 receptor antagonists, the R- and S-enantiomers of a particular compound showed notable differences in their binding affinity for the D3 receptor, with the enantioselectivity being more pronounced at the D3 receptor than at the D2 receptor. nih.gov This highlights that the three-dimensional arrangement of substituents is critical for specific interactions with the chiral environment of the receptor binding site. Molecular modeling studies can help to elucidate the structural and stereochemical requirements for efficient receptor binding and can guide the synthesis of more potent and selective enantiomers. nih.gov

Computational Approaches for SAR Elucidation and Predictive Modeling of this compound Analogues

Computational chemistry has become an indispensable tool in the elucidation of structure-activity relationships (SAR) and the predictive modeling of drug candidates. For analogues of this compound, these in silico methods provide profound insights at a molecular level, guiding the rational design of new derivatives with enhanced therapeutic profiles. Techniques such as molecular docking, quantum chemical calculations, and pharmacophore modeling are pivotal in understanding how these compounds interact with their biological targets.

Molecular Docking Studies of Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor's active site and estimates the strength of the interaction. This method has been extensively applied to this compound analogues, particularly those with antipsychotic activity, to understand their binding modes with key neurological targets like dopamine D2 and serotonin 5-HT2A receptors.

Docking studies of risperidone (B510), a prominent drug based on this scaffold, and its derivatives have revealed critical interactions within the receptor binding pockets. For the dopamine D2 receptor, interactions often involve hydrophobic contacts between the 6-fluorobenzo[d]isoxazole portion of the molecule and phenylalanine residues (e.g., Phe165, Phe370). acs.org The protonated nitrogen of the piperidine (B6355638)/piperazine ring is also crucial, often forming a key hydrogen bond with an aspartate residue (Asp114) in the binding site. bioinformation.netnih.gov

Similarly, docking into the 5-HT2A receptor shows that the benzisoxazole moiety fits into a hydrophobic pocket, while the basic amine of the piperazine ring is essential for anchoring the ligand within the receptor. nih.govacs.org These studies help to rationalize the observed SAR, where modifications to either the benzisoxazole or the piperazine substituent can significantly impact binding affinity.

Table 1: Summary of Key Ligand-Target Interactions from Molecular Docking Studies

| Compound/Analogue Class | Target Receptor | Key Interacting Residues | Predominant Interaction Type |

| Risperidone Analogues | Dopamine D2 | Asp114, Phe165, Phe370, Trp37, Ala89 acs.orgbioinformation.netnih.gov | Hydrogen Bonding, Hydrophobic |

| Benzisoxazole Derivatives | Serotonin 5-HT2A | Asp116, Phe361, Phe362, Trp358 nih.gov | Hydrogen Bonding, π-π Stacking |

| Arylpiperazine Derivatives | Serotonin 5-HT1A | Asp116 mdpi.com | Hydrogen Bonding, Electrostatic |

Quantum Chemical Calculations and Electronic Structure Analysis (e.g., HOMO/LUMO)

Quantum chemical calculations offer a detailed understanding of the electronic properties of molecules, which govern their reactivity and intermolecular interactions. Parameters derived from these calculations, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are particularly valuable for SAR studies. The HOMO-LUMO energy gap (ΔE) is an indicator of a molecule's chemical reactivity and kinetic stability. researchgate.net

For this compound analogues, a smaller HOMO-LUMO gap generally implies higher reactivity, which can correlate with greater biological activity. These calculations can be used to predict how different substituents on the benzisoxazole or piperazine rings will affect the electronic distribution and, consequently, the binding affinity of the molecule. For instance, quantum calculations performed on risperidone have been used to analyze its non-covalent interactions with the D2 receptor, showing numerous points of contact that contribute to its high binding energy. rsc.org By calculating these properties for a series of analogues, researchers can build quantitative structure-activity relationship (QSAR) models that correlate electronic descriptors with biological potency.

Table 2: Key Quantum Chemical Descriptors and Their Relevance in SAR

| Quantum Descriptor | Significance in Drug-Receptor Interactions | Implication for this compound Analogues |

| HOMO Energy | Relates to the ability to donate electrons. | Higher HOMO energy can enhance interactions with electron-poor receptor sites. |

| LUMO Energy | Relates to the ability to accept electrons. | Lower LUMO energy can facilitate charge-transfer interactions with the receptor. |

| HOMO-LUMO Gap (ΔE) | Index of chemical reactivity and stability. | A smaller gap often correlates with higher reactivity and potentially greater biological activity. |

| Molecular Electrostatic Potential (MEP) | Maps charge distribution and predicts sites for electrostatic interactions. | Identifies regions likely to engage in hydrogen bonding or ionic interactions with receptor residues. |

Receptor Mapping and Pharmacophore Model Development

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. For this compound analogues, pharmacophore models have been developed to define the key features required for antagonism at serotonin and dopamine receptors.

Typically, these models consist of a basic amine feature, corresponding to the protonatable nitrogen of the piperazine ring, and one or two aromatic/hydrophobic regions. nih.govacs.orgnih.gov For instance, a revised pharmacophore model for 5-HT2A antagonists, derived from deconstructing risperidone, emphasizes the importance of the 3-(4-piperidinyl)-1,2-benzisoxazole core, which retains significant affinity and antagonist action on its own. nih.govacs.org This suggests that while the extended moiety of risperidone enhances potency, the core benzisoxazole-piperidine structure contains the primary pharmacophoric elements.

These models are crucial for virtual screening campaigns to identify novel compounds with similar activity from large chemical databases and for guiding the design of new analogues with improved selectivity and affinity. Three-dimensional QSAR (3D-QSAR) studies further refine these models by correlating the spatial arrangement of steric and electrostatic fields with biological activity. crpsonline.comresearchgate.netnih.govmdpi.com

Table 3: Common Pharmacophoric Features for Benzisoxazole-Based Antipsychotics

| Pharmacophoric Feature | Description | Role in Receptor Binding |

| Positive Ionizable/Basic Amine | The distal nitrogen of the piperazine ring. | Forms a crucial hydrogen bond or ionic interaction with an acidic residue (e.g., Aspartate) in the receptor. nih.gov |

| Aromatic/Hydrophobic Region 1 | The benzisoxazole ring system. | Engages in hydrophobic or π-π stacking interactions within a pocket of the receptor. acs.org |

| Aromatic/Hydrophobic Region 2 | The substituent attached to the piperazine nitrogen (e.g., the pyridopyrimidinone in risperidone). | Provides additional hydrophobic interactions, often improving affinity and potency. acs.orgnih.gov |

| Hydrogen Bond Acceptor | Oxygen or fluorine atoms on the benzisoxazole ring. | Can form secondary hydrogen bonds with receptor side chains. |

Preclinical Evaluation of 3 Piperazin 1 Yl 1,2 Benzisoxazole Derivatives

In Vivo Pharmacological Models for Efficacy Assessment

In vivo studies are indispensable for understanding the complex physiological and behavioral effects of 3-piperazin-1-yl-1,2-benzisoxazole derivatives in a living organism. These models aim to simulate human diseases, allowing for the assessment of a compound's potential therapeutic efficacy.

Derivatives of this compound have been evaluated in a variety of animal models to investigate their potential as treatments for several central nervous system disorders. For psychosis, rodent models are commonly employed to predict antipsychotic activity. For instance, the apomorphine-induced climbing mouse paradigm is utilized, where the inhibition of this behavior suggests potential antipsychotic efficacy. nih.gov Similarly, the ability of a compound to block amphetamine-induced stereotyped behavior in dogs is another indicator of potential antipsychotic effects. nih.gov The rat catalepsy test is used to assess the likelihood of a compound causing extrapyramidal side effects, a common issue with typical antipsychotics. nih.gov A lack of catalepsy suggests an atypical antipsychotic profile. nih.gov

For epilepsy, mouse models are frequently used to screen for anticonvulsant activity. nih.gov The maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure models are standard tests to evaluate the efficacy of potential antiepileptic drugs. nih.govnih.gov

The therapeutic potential of these derivatives also extends to neurodegenerative diseases. While specific studies on this compound derivatives in models of Alzheimer's or Parkinson's disease are not extensively detailed in the provided context, the general approach involves using transgenic animal models that recapitulate aspects of human pathology, such as amyloid plaque deposition or tauopathy. elsevierpure.compsychogenics.com

Behavioral pharmacology studies are crucial for characterizing the psychoactive properties of this compound derivatives. These studies provide insights into a compound's effects on mood, cognition, and social behavior. For potential antipsychotics, behavioral screens are used to assess efficacy against both the positive and negative symptoms of schizophrenia. nih.gov

The Sidman avoidance paradigm, for example, can indicate potential antipsychotic activity. nih.gov The social interaction paradigm in rats can suggest efficacy against asociality, a negative symptom of schizophrenia. nih.gov The phenotypic characterization also involves observing an animal's general behavior and motor function to identify any overt adverse effects. For instance, the rotarod test is used to evaluate motor coordination and potential neurotoxicity. nih.gov

Table 1: In Vivo Models for Efficacy Assessment of this compound Derivatives

| Therapeutic Area | Animal Model | Endpoint Assessed | Relevance |

|---|---|---|---|

| Psychosis | Apomorphine-induced climbing mouse | Inhibition of climbing behavior | Predicts antipsychotic activity |

| Psychosis | Amphetamine-induced stereotyped behavior (dog) | Blockade of stereotypy | Indicates potential antipsychotic effects |

| Psychosis | Rat catalepsy test | Induction of catalepsy | Assesses risk of extrapyramidal side effects |

| Psychosis | Social interaction paradigm (rat) | Increase in social interaction | Suggests efficacy against negative symptoms |

| Epilepsy | Maximal Electroshock (MES) seizure (mouse) | Protection against seizures | Identifies broad-spectrum anticonvulsant activity |

| Epilepsy | Subcutaneous Pentylenetetrazole (scPTZ) seizure (mouse) | Protection against seizures | Indicates activity against absence seizures |

In Vitro Biological Assays for Mechanistic and Efficacy Studies

In vitro assays are fundamental for elucidating the mechanism of action of this compound derivatives at the molecular and cellular level. These studies provide crucial information on target engagement, functional activity, and enzymatic inhibition.

Cell-based assays are employed to determine if and how these derivatives interact with their intended biological targets within a cellular context. For compounds designed as antipsychotics, receptor binding assays are critical. These assays measure the affinity of the derivatives for various neurotransmitter receptors, such as dopamine (B1211576) (D2) and serotonin (B10506) (5-HT2) receptors, which are key targets for antipsychotic drugs. nih.govnih.gov

In the context of cancer research, the antiproliferative activity of these derivatives is evaluated using various human cancer cell lines. nih.gov The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a common method used to assess cell viability and proliferation. nih.govrsc.org Cell lines such as Panc-1 (pancreatic cancer), MCF-7 (breast cancer), and A549 (lung cancer) have been utilized to screen for cytotoxic effects. nih.gov Furthermore, detailed biological studies, including acridine (B1665455) orange/ethidium bromide (AO/EB), DAPI, and annexin (B1180172) V-FITC/propidium iodide staining assays, can elucidate the mechanism of cell death, such as apoptosis. rsc.org

To further understand their mechanism of action, this compound derivatives are tested for their ability to inhibit specific enzymes. For instance, some derivatives have been investigated as potential cyclin-dependent kinase 2 (CDK2) inhibitors, which is a target in cancer therapy. nih.gov

Other enzymatic assays have explored the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes relevant to Alzheimer's disease, as well as α-glucosidase, an enzyme involved in carbohydrate metabolism and a target for diabetes treatment. nih.gov The ability of these compounds to inhibit enoyl-ACP reductase, an enzyme essential for fatty acid synthesis in bacteria, has also been investigated, suggesting a potential for antimicrobial applications. nih.gov

Table 2: In Vitro Assays for Mechanistic and Efficacy Studies of this compound Derivatives

| Assay Type | Target/Cell Line | Parameter Measured | Therapeutic Relevance |

|---|---|---|---|

| Receptor Binding Assay | Dopamine D2, Serotonin 5-HT2 receptors | Binding affinity (Ki) | Antipsychotic mechanism |

| Cell Proliferation Assay (MTT) | Panc-1, MCF-7, A549 cancer cell lines | IC50 (half maximal inhibitory concentration) | Anticancer potential |

| Apoptosis Assays (AO/EB, DAPI, Annexin V) | BT-474 cancer cell line | Induction of apoptosis | Anticancer mechanism |

| Enzyme Inhibition Assay | Cyclin-dependent kinase 2 (CDK2) | IC50 | Anticancer potential |

| Enzyme Inhibition Assay | Acetylcholinesterase (AChE), Butyrylcholinesterase (BChE) | IC50 | Alzheimer's disease potential |

| Enzyme Inhibition Assay | α-glucosidase | IC50 | Antidiabetic potential |

Toxicological Profiles and Safety Pharmacology Research

Preliminary toxicological and safety pharmacology studies are conducted to identify potential liabilities of this compound derivatives early in the preclinical phase. These studies are essential for assessing the risk-benefit profile of a compound.

Initial toxicological evaluations include assessing for neurotoxicity. nih.gov For example, the introduction of a halogen atom at the 5-position of the benzisoxazole ring was found to increase neurotoxicity in some derivatives. nih.gov In vitro cytotoxicity assays using non-tumorigenic cell lines, such as the human lung fibroblast MRC-5 cell line, are performed to determine the selectivity of the compounds for cancer cells over normal cells. nih.gov A high selectivity index (SI), which is the ratio of the IC50 in normal cells to the IC50 in cancer cells, is a favorable characteristic. nih.gov

Safety pharmacology studies also investigate a compound's potential to affect vital physiological functions. While detailed cardiovascular or respiratory safety studies are not extensively covered in the provided context, the general approach involves assessing effects on these systems to ensure the compound does not pose an immediate risk to vital functions.

Assessment of Neurotoxicity in Preclinical Studies

Conversely, the development of structurally similar compounds, such as 1-(1,2-benzisoxazol-3-yl)piperazine derivatives, for antipsychotic applications has involved behavioral screens in animal models. nih.gov The absence of typical neuroleptic-induced side effects, like catalepsy in rats, for some of these related compounds suggests a potentially lower risk of certain central nervous system-related toxicities. nih.gov However, without direct testing of this compound, these findings remain speculative for the compound .

In Vitro Cytotoxicity Screening